Cas no 1531687-59-8 (3-(1-Methylazepan-4-yl)propan-1-amine)

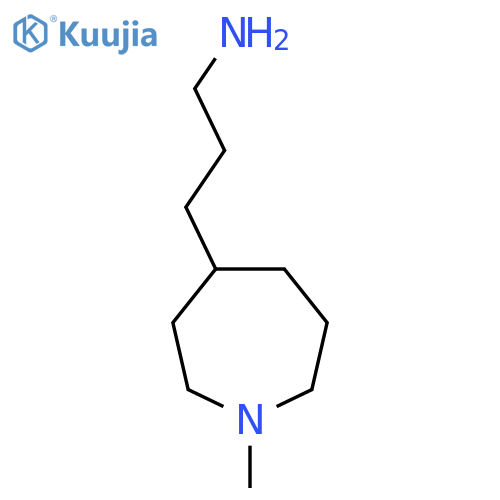

1531687-59-8 structure

商品名:3-(1-Methylazepan-4-yl)propan-1-amine

CAS番号:1531687-59-8

MF:C10H22N2

メガワット:170.295082569122

MDL:MFCD33549651

CID:5638241

PubChem ID:82598288

3-(1-Methylazepan-4-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1531687-59-8

- EN300-27780381

- 3-(1-methylazepan-4-yl)propan-1-amine

- 1H-Azepine-4-propanamine, hexahydro-1-methyl-

- 3-(1-Methylazepan-4-yl)propan-1-amine

-

- MDL: MFCD33549651

- インチ: 1S/C10H22N2/c1-12-8-3-5-10(6-9-12)4-2-7-11/h10H,2-9,11H2,1H3

- InChIKey: AHRNBYWAKSGQMG-UHFFFAOYSA-N

- ほほえんだ: N1(C)CCCC(CCCN)CC1

計算された属性

- せいみつぶんしりょう: 170.178298710g/mol

- どういたいしつりょう: 170.178298710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 29.3Ų

じっけんとくせい

- 密度みつど: 0.882±0.06 g/cm3(Predicted)

- ふってん: 216.1±8.0 °C(Predicted)

- 酸性度係数(pKa): 10.58±0.10(Predicted)

3-(1-Methylazepan-4-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27780381-5.0g |

3-(1-methylazepan-4-yl)propan-1-amine |

1531687-59-8 | 95% | 5g |

$4641.0 | 2023-05-25 | |

| Enamine | EN300-27780381-0.1g |

3-(1-methylazepan-4-yl)propan-1-amine |

1531687-59-8 | 95% | 0.1g |

$554.0 | 2023-09-09 | |

| Enamine | EN300-27780381-10g |

3-(1-methylazepan-4-yl)propan-1-amine |

1531687-59-8 | 95% | 10g |

$6882.0 | 2023-09-09 | |

| Enamine | EN300-27780381-1g |

3-(1-methylazepan-4-yl)propan-1-amine |

1531687-59-8 | 95% | 1g |

$1599.0 | 2023-09-09 | |

| Enamine | EN300-27780381-5g |

3-(1-methylazepan-4-yl)propan-1-amine |

1531687-59-8 | 95% | 5g |

$4641.0 | 2023-09-09 | |

| Aaron | AR0285W0-2.5g |

3-(1-methylazepan-4-yl)propan-1-amine |

1531687-59-8 | 95% | 2.5g |

$4337.00 | 2025-02-15 | |

| Aaron | AR0285W0-250mg |

3-(1-methylazepan-4-yl)propan-1-amine |

1531687-59-8 | 95% | 250mg |

$1114.00 | 2025-02-15 | |

| Aaron | AR0285W0-1g |

3-(1-methylazepan-4-yl)propan-1-amine |

1531687-59-8 | 95% | 1g |

$2224.00 | 2025-02-15 | |

| Aaron | AR0285W0-100mg |

3-(1-methylazepan-4-yl)propan-1-amine |

1531687-59-8 | 95% | 100mg |

$787.00 | 2025-02-15 | |

| Aaron | AR0285W0-500mg |

3-(1-methylazepan-4-yl)propan-1-amine |

1531687-59-8 | 95% | 500mg |

$1743.00 | 2025-02-15 |

3-(1-Methylazepan-4-yl)propan-1-amine 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1531687-59-8 (3-(1-Methylazepan-4-yl)propan-1-amine) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量